VX.

Catalog No.
S591210
CAS No.
50782-69-9
M.F
C11H26NO2PS
M. Wt
267.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX.

CAS Number

50782-69-9

Product Name

VX.

IUPAC Name

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C11H26NO2PS

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3

InChI Key

JJIUCEJQJXNMHV-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)SCCN(C(C)C)C(C)C

Solubility

In water, 30 g/L at 25 °C
Dissolves well in organic solvents

Synonyms

agent VX, EDIM, ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate, methylphosphonothioate, methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester, O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate, S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate, S-2-diisopropylaminoethyl methyl phosphonothiolate, VX

Canonical SMILES

CCOP(=O)(C)SCCN(C(C)C)C(C)C

Description

The exact mass of the compound O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 30 g/l at 25 °cdissolves well in organic solvents. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Nerve Agents -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

VX is an extremely toxic synthetic chemical compound classified as a nerve agent, specifically within the organophosphorus group and identified as a thiophosphonate. Developed in the early 1950s at a British government facility, it was initially intended for military use in chemical warfare. VX is characterized by its oily, amber-like appearance and low volatility, which allows it to persist in the environment for extended periods after release. Its molecular weight is approximately 267.37 g/mol, with a boiling point of 298 °C (568 °F) and a freezing point of −51 °C (−60 °F). VX is colorless to straw-colored, tasteless, and odorless, making it particularly dangerous as it can be easily concealed .

Starting with phosphorus trichloride. The process typically includes:

  • Methylation: Phosphorus trichloride is methylated to produce methyl phosphonous dichloride.
  • Formation of Diester: This intermediate is reacted with ethanol to form a diester.
  • Transesterification: The diester undergoes transesterification with N,N-diisopropylaminoethanol to yield a mixed phosphonite.
  • Final Reaction: The mixed phosphonite is then reacted with sulfur to produce VX.

The resulting compound exists as a racemic mixture of two enantiomers: S-P-(−)-VX and R-P-(+)-VX .

The biological activity of VX is marked by its rapid onset of toxicity upon exposure. Symptoms can manifest within seconds to minutes and include involuntary muscle contractions, excessive secretion of fluids such as saliva and tears, seizures, and potentially death from respiratory failure. The lethality of VX is attributed to its efficient binding to acetylcholinesterase and its ability to disrupt normal nerve signaling. Notably, VX can affect both peripheral and central nervous systems; at higher concentrations, it may also directly interact with nicotinic and muscarinic acetylcholine receptors .

VX has no legitimate civilian applications and is solely classified as a weapon of mass destruction under international law. Its use is prohibited by the Chemical Weapons Convention established in 1993. Historically, it has been stockpiled by various nations for military purposes but has been eliminated from arsenals following international treaties aimed at reducing chemical warfare capabilities .

Notable incidents involving VX include its use in high-profile assassinations, such as the assassination of Kim Jong Nam in 2017, highlighting its potential for use in targeted attacks .

Research on VX interactions has revealed that it not only inhibits acetylcholinesterase but may also directly affect other neurotransmitter receptors at higher concentrations. Studies indicate that VX can act as an open channel blocker at neuromuscular junctions, disrupting normal muscle function beyond mere enzyme inhibition. This multifaceted interaction profile underscores the complexity of its toxicological effects and the challenges associated with developing effective antidotes .

VX is part of a broader class of nerve agents known for their high toxicity and similar mechanisms of action. Below are some notable compounds compared to VX:

CompoundToxicity LevelMechanism of ActionPersistence
VXExtremely highAcetylcholinesterase inhibitorHigh
SarinHighAcetylcholinesterase inhibitorModerate
SomanVery highAcetylcholinesterase inhibitorModerate
TabunHighAcetylcholinesterase inhibitorModerate
Russian VX (VR)Very highAcetylcholinesterase inhibitorHigh

Uniqueness: VX is distinguished from these compounds by its lower volatility and slower aging process post-exposure, which contributes to its persistence in the environment and makes it particularly hazardous in warfare scenarios .

Physical Description

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.
Clear, amber-colored, oily liquid.

Color/Form

Amber-colored liquid
Liquid
Colorless to straw colored liquid, similar in appearance to motor oil

XLogP3

2.1

Boiling Point

568 °F at 760 mm Hg decomposes (EPA, 1998)
298 °C

Flash Point

318.2 °F (EPA, 1998)

Vapor Density

9.2 (EPA, 1998) (Relative to Air)
9.2 (Air = 1)

Density

1.0083 at 77 °F (EPA, 1998)
1.0083 g/mL at 25 °C

LogP

log Kow = 2.09

Odor

Odorless

Melting Point

Freezing point below -60° F (EPA, 1998)
Below -51 °C

Vapor Pressure

0.0007 mm Hg at 77 °F (EPA, 1998)
8.78X10-4 mm Hg at 25 °C

Other CAS

50782-69-9
65167-63-7
65167-64-8

Wikipedia

O-ethyl S-2-diisopropylaminoethyl methylphosphonothioate

Use Classification

Fire Hazards -> Reactive - 1st degree
Nerve Agents -> NIOSH Emergency Response Categories

Methods of Manufacturing

Synthesis: QL /O-Ethyl, 2-diisopropyl aminoethyl methylphosphonate/ and sulfur
Preparation: R.V. Ley, G.L. Sainsbury, United Kingdom patent 1346409; A.W. Wardrop, C. Stratford United Kingdom patent 1346410 (both 1974 to United Kingdom. Sec. of State for Defence); ... S.R. Eckhaus et al., United States of America patent 3911059 (1975 to US Sec. for Army)

General Manufacturing Information

Phosphonothioic acid, P-methyl-, S-[2-[bis(1-methylethyl)amino]ethyl] O-ethyl ester: ACTIVE
VX is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 1.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule (2). VX is listed in the CWC Annex on Chemicals under Schedule 1 (1).
The V-series weapons, including VX, are the most highly toxic chemical warfare nerve agents. ... The V agents are part of the group of persistent agents, which are nerve agents that can remain on skin, clothes, and other surfaces for long periods of time. ... The V agents are approximately 10-fold more poisonous than sarin (GB).
Table: Code and Chemical Names for the V-Series Agents [Table#5992]
In the early 1950s, ... O-ethyl- S-[2-(diisopropylamino)ethyl]-methylphosphonothioate, now known as VX, was synthesized in England, again in a search for better insecticides.
For more General Manufacturing Information (Complete) data for VX (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

A fast near real-time monitoring system for hazardous airborne substances, such as chemical warfare agents (CWA) is presented and limits of detection (LOD) for five CW simulants are determined. A tandem thermal desorber (TTD) continuously collects and pre-concentrates air. The pre-concentrated samples are then separated in a fast gas chromatographic (GC) run of 6.9 min. and detected by a time-of-flight mass spectrometer (TOFMS). The GC-TOFMS signals are evaluated using chemometric methods for deconvolution and target identification. The high toxicity of nerve agents requires extremely low detection limits; for some as low as 100 ng/cu m (10 ppt). The combination of TTD, TOFMS and chemometric data evaluation methods enables the system to fulfill this requirement. Calibration measurements for five different CWA simulants show lower limits of detection in the range of 10 ng/cu m-60 ng/cu m (1-11 ppt). In addition, the ability to detect trace concentrations of real CWA is demonstrated with a measurement of 30 pg Sarin on column. Several other real CWA measurements are shown, like sulfur mustard in diesel, lewisite under humid conditions and VX. As part of this work the influence of stationary film thickness on peak tailing of organophosphates is investigated for peak shape optimization.
Toxic organophosphorus compounds (OPC), e.g., pesticides and nerve agents (NA), are known to phosphylate distinct endogenous proteins in vivo and in vitro. OPC adducts of butyrylcholinesterase and albumin are considered to be valuable biomarkers for retrospective verification of OPC exposure. Therefore, we have detected and identified novel adducts of human serum albumin (HSA) by means of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Pure albumin and plasma were incubated with numerous pesticides and NA of the V- and G-type in different molar ratios. Samples were prepared either by sodium dodecyl sulfate-polyacrylamide gel electrophoresis followed by in-gel enzymatic cleavage using endoproteinase Glu-C (Glu-C) or by combining highly albumin-selective affinity extraction with ultrafiltration followed by reduction, carbamidomethylation, and enzymatic cleavage (Glu-C) prior to MALDI-TOF MS analysis. Characteristic mass shifts for phosphylation revealed tyrosine adducts at Y(411) (Y(401)KFQNALLVRY(411)TKKVPQVSTPTLVE(425)), Y(148) and Y(150) (I(142)ARRHPY(148)FY(150)APE(153), single and double labeled), and Y(161) (L(154)LFFAKRY(161)KAAFTE(167)) produced by original NA (tabun, sarin, soman, cyclosarin, VX, Chinese VX, and Russian VX) as well as by chlorpyrifos-oxon, diisopropyl fluorophosphate (DFP), paraoxon-ethyl (POE), and profenofos. MALDI-MS/MS of the single-labeled (142)I-E(153) peptide demonstrated that Y(150) was phosphylated with preference to Y(148). Aged albumin adducts were not detected. The procedure described was reproducible and feasible for detection of adducts at the most reactive Y(411)-residue (S/N?>/=?3) when at least 1% of total albumin was labeled. This was achieved by incubating plasma with molar HSA/OPC ratios ranging from approximately 1:0.03 (all G-type NA, DFP, and POE) to 1:3 (V-type NA, profenofos). Relative signal intensity of the Y(411) adduct correlated well with the spotted relative molar amount underlining the usefulness for quantitative adduct determination. In conclusion, the current analytical design exhibits potential as a verification tool for high-dose exposure.
A sample of stored VX, known to contain /numerous/ impurities, was studied by combined capillary column gas chromatography-mass spectrometry under both electron impact and chemical ionization conditions. More than 20 sample components, many of which were previously unreported were identified and characterized based on their mass spectral data. Ammonia chemical ionization was useful since the technique provided molecular ion information for the VX impurities.
A solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) sampling and analysis method was developed for bis(diisopropylaminoethyl)disulfide (a degradation product of the nerve agent VX) in soil. A 30-min sampling time with a polydimethylsiloxane-coated fiber and high temperature alkaline hydrolysis allowed detection with 1.0 ug of VX spiked per g of agricultural soil. The method was successfully used in the field with portable GC-MS instrumentation...

Clinical Laboratory Methods

Organophosphorus nerve agents (OPNAs) continue to pose a threat to military personnel and the general public because of their toxicity and their potential use as weapons of mass destruction. An effective method for the detection of human exposure to OPNAs involves the refluoridation of nerve agents adducted to the serum protein butyrylcholinesterase. The regenerated agents are then enriched by solid-phase extraction and quantified by isotope-dilution gas chromatography-mass spectrometry. /Improvements/ have /been/ previously reported ...that resulted in a 10-fold increase in sensitivity. /Researchers/ have now made further changes to the method that include the addition of confirmation ions, the addition of soman (GD) to the assay, the expansion of the linear range, and the elimination of high-volume injection to decrease background noise and run time while improving sensitivity. This report includes the standard operating procedures for this method for tabun, sarin, soman, cyclohexylsarin, and VX and validation studies. The method's limits of detection ranged from 5.5 to 16.5 pg/mL for the G analogue of VX and GD, respectively. Characterization of quality control (QC) materials resulted in an average coefficient of variation of 15.1% for the five analytes in low QC pools and 11.7% in high QC pools.
The present study was initiated to develop a sensitive and highly selective method for the simultaneous quantification of the nerve agent VX (O-ethyl S-[2(diisopropylamino)ethyl] methylphosphonothioate) and its toxic metabolite (EA-2192) in blood and plasma samples in vivo and in vitro. For the quantitative detection of VX and EA-2192 the resolution was realized on a HYPERCARB HPLC phase. A specific procedure was developed to isolate both toxic analytes from blood and plasma samples. The limit of detection was 0.1 pg/mL and the absolute recovery of the overall sample preparation procedure was 74% for VX and 69% for EA-2192. After intravenous and percutaneous administration of a supralethal doses of VX in anaesthetised swine both VX and EA-2192 could be quantified over 540 min following exposure. This study...verify the in vivo formation of the toxic metabolite EA-2192 after poisoning with the nerve agent VX...
To verify the exposure to nerve gas, a method for detecting human butyrylcholinesterase (BuChE)-nerve gas adduct was developed using LC-electrospray mass spectrometry (ESI-MS). Purified human serum BuChE was incubated with ... VX and the adduct was purified by sodium dodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE) and digested in gel by treatment with chymotrypsin. The resulting peptide mixture was subjected to LC-ESI-MS. From the chymotryptic digest of untreated human BuChE, one peak corresponding to the peptide fragment containing the active center serine residue was detected on the extracted ion chromatogram at m/z 948.5, and the sequence was ascertained to be "GESAGAASVSL" by MS/MS analysis ... To apply the established method to an actual biological sample, human serum was incubated with VX, and the adduct was purified by procainamide affinity chromatography followed by SDS-PAGE. After chymotryptic in gel digestion, the ethylphosphonylated active center peptide fragment could be detected, and the structure of the residue was ascertained by LC-ESI-MS analysis.
The utility was explored of a new approach to detect retrospectively exposure to nerve agents by means of conversion of the inhibitor moiety bound to the active site of the enzyme BuChE in plasma with fluoride ions into a phosphofluoridate which is subsequently analyzed by means of gas chromatography (GC). This quantifies >or=0.01% inhibition of BuChE and identifies the structure of the inhibitor except for the original leaving group. ... A systematic investigation was performed in order to find a single set of reaction conditions which yields a maximum amount of phosphofluoridate for all nerve agents. Fluoride-induced reactivation at 25 degrees C at a final concentration of 250 mM KF during 15 min in a pH-range between 4 and 6 appears to be effective. ... The new procedure can be used in a variety of practical applications, e.g., (i) biomonitoring in health surveillance at exposure levels that are several orders of magnitude lower than presently possible; (ii) diagnosis in case of alleged exposure to nerve agents in time of war or after terrorist attacks; (iii) in forensic cases against suspected terrorists that have handled organophosphate anticholinesterases; and (iv) in research applications such as investigations on lowest observable effect levels of exposure to nerve agents.
For more Clinical Laboratory Methods (Complete) data for VX (6 total), please visit the HSDB record page.

Interactions

Two guinea pig models were used to study the anticonvulsant potency of diazepam, midazolam, and scopolamine against seizures induced by the nerve agents tabun, sarin, soman, cyclosarin, O-ethyl S-(2-(diisopropylamino)ethyl)methylphosphonothioate (VX), and O-isobutyl S-(2-diethylamino)ethyl)-methyl phosphonothioate (VR). Animals instrumented for electroencephalogram recording were pretreated with pyridostigmine bromide (0.026 mg/kg im) 30 min before challenge with 2 x LD50 (s.c.) of a nerve agent. In model A, atropine sulfate (2.0 mg/kg im) and pyridine-2-aldoxime methylchloride (2-PAM; 25.0 mg/kg im) were given 1 min after nerve agent challenge, and the tested anticonvulsant was given (im) 5 min after seizure onset. In model B, a lower dose of atropine sulfate (0.1 mg/kg im) was given along with 2-PAM 1 min after nerve agent challenge, and the anticonvulsant was given at seizure onset. With the lower dose of atropine, seizure occurrence increased to virtually 100% for all agents; the time to seizure onset decreased for sarin, cyclosarin, and VX; the signs of nerve agent intoxication were more severe; and coma resulted frequently with cyclosarin. The anticonvulsant ED50 doses for scopolamine or diazepam were, in general, not different between the two models, whereas the anticonvulsant ED50 values of midazolam increased 3- to 17-fold with the lower atropine dose. Seizure termination times were not systematically affected by the different doses of atropine. The order of anticonvulsant effectiveness within each model was scopolamine > or = midazolam > diazepam. The findings indicate that the dose of atropine given as antidotal therapy can significantly influence measures of nerve agent toxicity and responsiveness to anticonvulsant therapy.
Currently fielded treatments for nerve agent intoxication promote survival, but do not afford complete protection against either nerve agent-induced motor and cognitive deficits or neuronal pathology. The use of human plasma-derived butyrylcholinesterase (HuBuChE) to neutralize the toxic effects of nerve agents in vivo has been shown to both aid survival and protect against decreased cognitive function after nerve agent exposure. Recently, a commercially produced recombinant form of human butyrylcholinesterase (r-HuBuChE ...) expressed in the milk of transgenic goats has become available. This material is biochemically similar to plasma-derived HuBuChE in in vitro assays. The pharmacokinetic characteristics of a polyethylene glycol coated (pegylated) form of r-HuBuChE were determined in guinea pigs; the enzyme was rapidly bioavailable with a half-life (t1/2) and pharmacokinetic profile that resembled that of plasma-derived huBuChE. Guinea pigs were injected with 140 mg/kg (im) of pegylated r-HuBuChE 18 hr prior to exposure (sc) to 5.5xLD50 VX or soman. VX and soman were administered in a series of three injections of 1.5xLD50, 2.0xLD50, and 2.0xLD50, respectively, with injections separated by 2 hr. Pretreatment with pegylated r-HuBuChE provided 100% survival against multiple lethal doses of VX and soman. Guinea pigs displayed no signs of nerve agent toxicity following exposure. Assessments of motor activity, coordination, and acquisition of spatial memory were performed for 2 weeks following nerve agent exposure. There were no measurable decreases in motor or cognitive function during this period. In contrast, animals receiving 1.5xLD50 challenges of soman or VX and treated with standard atropine, 2-PAM, and diazepam therapy showed 50 and 100% survival, respectively, but exhibited marked decrements in motor function and, in the case of GD, impaired spatial memory acquisition. The advances in this field have resulted in the decision to select both the plasma-derived and the recombinant form of BuChE for advanced development and transition to clinical trials. ...
Organophosphorus compounds such as nerve agents inhibit, practically irreversibly, cholinesterases by their phosphorylation in the active site of these enzymes. Current antidotal treatment used in the case of acute nerve agent intoxications consists of combined administration of anticholinergic drug (usually atropine) and acetylcholinesterase (AChE, EC 3.1.1.7) reactivator (HI-6, obidoxime, pralidoxime), which from a chemical view is a derivative from the group of pyridinium or bispyridinium aldoximes (commonly called "oxime"). Oximes counteract acetylcholine increase, resulting from AChE inhibition. In the human body environment these compounds are powerful nucleophiles and are able to break down the bond between AChE and nerve agent molecule. This process leads to renewal of enzyme functionality -- to its reactivation. The usefulness of oxime in the reactivation process depends on its chemical structure and on the nerve agent whereby AChE is inhibited. Due to this fact, selection of suitable reactivator in the treatment of intoxications is very important. This work compared differences in the in vitro inhibition potency of VX and Russian VX on rat, pig and human brain, and subsequently we have tested reactivation of rat brain cholinesterase inhibited by these agents using oxime HI-6, obidoxime, pralidoxime, trimedoxime and methoxime. The results showed that no major differences in the reactivation process of both VX and Russian VX-inhibited cholinesterase. The similarity in reactivation was caused by analogous chemical structure of either nerve agent; and that oxime HI-6 seems to be the most effective reactivator tested, which confirms that HI-6 is currently the most potent reactivator of AChE inhibited by nerve agents...
... The present work was designed to assess the ability of butyrylcholinesterase, purified from human serum (HuBChE), to prevent the toxicity induced by soman and VX in rhesus monkeys. The consistency of the data across species was then evaluated as the basis for the extrapolation of the data to humans. The average mean residence time of the enzyme in the circulation of monkeys following an intravenous loading was 34 hr. High bioavailability of HuBChE in blood (>80%) was demonstrated after intramuscular injection. A molar ratio of HuBChE:OP approximately 1.2 protected against an i.v. bolus injection of 2.1 x LD50 VX, while a ratio of 0.62 was sufficient to protect monkeys against an i.v. dose of 3.3 x LD50 of soman, with no additional postexposure therapy. A remarkable protection was also seen against soman-induced behavioral deficits detected in the performance of a spatial discrimination task. The consistency of the results across several species offers a reliable prediction of both the stoichiometry of the scavenging and the extent of prophylaxis with HuBChE against nerve agent toxicity in humans.
For more Interactions (Complete) data for VX (9 total), please visit the HSDB record page.

Dates

Modify: 2024-02-18

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